2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring both a chloromethyl and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the imidazole ring. One common method is the reaction of 1-(trifluoromethyl)-1H-imidazole with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of chloromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl imidazoles.
Scientific Research Applications
2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving fluorinated compounds.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(trifluoromethyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-(bromomethyl)-1-(trifluoromethyl)-1H-imidazole: Similar structure but with a bromomethyl group, which can undergo different substitution reactions.
2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability that is not commonly found in other similar compounds.
Properties
CAS No. |
2763776-97-0 |
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Molecular Formula |
C5H4ClF3N2 |
Molecular Weight |
184.5 |
Purity |
95 |
Origin of Product |
United States |
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